molecular formula C9H7N3O4 B15239438 2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid

2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid

Cat. No.: B15239438
M. Wt: 221.17 g/mol
InChI Key: SUDKCRMGBGTASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with carboxylic acid derivatives in the presence of a nitro group. The reaction conditions often include the use of catalysts such as cuprous oxide and bases like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities and applications .

Scientific Research Applications

2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-phenylbenzimidazole
  • 2-Methylbenzimidazole
  • 6-Nitrobenzimidazole

Uniqueness

2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

2-methyl-6-nitro-1H-benzimidazole-4-carboxylic acid

InChI

InChI=1S/C9H7N3O4/c1-4-10-7-3-5(12(15)16)2-6(9(13)14)8(7)11-4/h2-3H,1H3,(H,10,11)(H,13,14)

InChI Key

SUDKCRMGBGTASQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2N1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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